![molecular formula C11H14FNO4S B5752021 4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5752021.png)
4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine
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Overview
Description
Synthesis Analysis
The synthesis of related morpholine derivatives often involves multi-step reactions, starting from basic aromatic compounds or intermediates, such as difluoro-nitrobenzene, which is further modified through substitution reactions and reduction of nitro groups to amines. These amines can then react with sulfonyl chlorides or chloroformates to produce sulfonamides and carbamates, respectively (Janakiramudu et al., 2017). The synthesis procedures are highly versatile, allowing for the introduction of various substituent groups, which can modify the compound's properties and activities.
Molecular Structure Analysis
Molecular structure analysis of morpholine derivatives, including X-ray crystallography, reveals detailed insights into their geometrical configuration, bond lengths, and angles, providing a deeper understanding of their chemical behavior. For example, derivatives of morpholine compounds have been characterized to determine their crystal system, lattice parameters, and the conformation of their molecular structures through single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Morpholine derivatives engage in various chemical reactions, including sulfonylation, nitration, and cyclization, reflecting their reactivity towards different chemical reagents. These reactions are pivotal in modifying the compound's chemical properties and enhancing its potential applications in synthesis and drug development. For example, the electrochemical synthesis of sulfonamide derivatives from morpholinoaniline precursors showcases the chemical versatility of these compounds (Beiginejad & Nematollahi, 2014).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, boiling and melting points, and optical properties, are crucial for their practical application in synthesis and formulation. These properties are influenced by the molecular structure and the nature of substituents attached to the morpholine ring.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define the compound's behavior in chemical reactions. Morpholine derivatives' chemical properties are tailored by substituting different functional groups, allowing for the design of compounds with specific reactivity patterns and chemical stability.
References
- D. B. Janakiramudu, D. Subba Rao, C. Srikanth, S. Madhusudhana, Poojary Sreenivasa Murthy, M. NagalakshmiDevamma, P. V. Chalapathi, C. Naga Raju. (2017). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates. Consensus.
- Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K. (2019). Synthesis, characterization, crystal structure biological activity of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine. Journal of Molecular Structure. Consensus.
- Hadi Beiginejad, D. Nematollahi. (2014). Electrochemical synthesis of sulfonamide derivatives based on the oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids. The Journal of organic chemistry. Consensus.
properties
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-16-10-8-9(12)2-3-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDYJNICLXZGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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